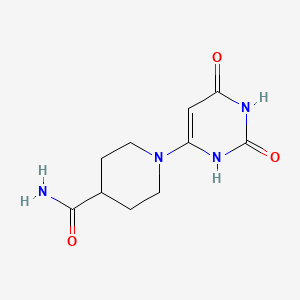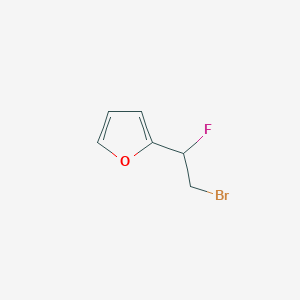
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
The synthesis and molecular structure investigations of compounds related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline have been explored in various studies. For instance, novel dendritic G-2 melamines with piperidin-4-yl groups were synthesized, demonstrating self-assembly into nano-aggregates due to their unique structural properties, including chiral self-organisation and “round”- or “oval”-vaulted shapes, as revealed by TEM data and supported by DFT calculations (Sacalis et al., 2019). Another study focused on the synthesis of (E)-N-((2-Piperidin-1-yl)Quinolin-3-yl)Methylene)Aniline derivatives, highlighting their potential for anticancer activity through in vitro testing against various human cells, indicating a promising area for further pharmacological exploration (Subhash & Bhaskar, 2021).
Material Science and Nanotechnology
In the realm of material science and nanotechnology, the structural and electronic properties of novel compounds, including those related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline, have been extensively studied. For example, s-Triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized, with molecular structure investigations revealing intermolecular interactions and electronic properties through Hirshfeld and DFT calculations. These studies provide insights into the potential applications of such compounds in nanotechnology and advanced material design (Shawish et al., 2021).
Environmental and Corrosion Studies
Environmental and corrosion studies have also benefited from compounds related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline. Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This approach provided a deeper understanding of the interactions at the molecular level, potentially leading to more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Pharmaceutical Intermediates
The synthesis of key pharmaceutical intermediates has been a significant area of application. An optimized synthesis method for a critical intermediate, methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, was developed, highlighting the compound's importance in the creation of new generation narcotic analgesics and novel fentanyl analogues. This research underscores the role of chemical synthesis in advancing pharmaceutical development (Kiricojevic et al., 2002).
Mecanismo De Acción
Target of Action
Many piperidine derivatives are known to interact with various receptors in the body, such as G-protein coupled receptors, ion channels, or enzymes . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the target’s function. This depends on whether the compound acts as an agonist (activator) or antagonist (inhibitor) of the target .
Biochemical Pathways
The interaction of the compound with its target can influence various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s action can increase or decrease the production of certain metabolites .
Propiedades
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-6-8-17(9-7-10)12-5-3-2-4-11(12)16/h2-5,10H,6-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGKBNPNMLVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



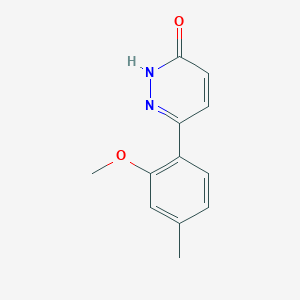

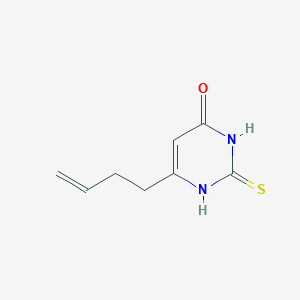
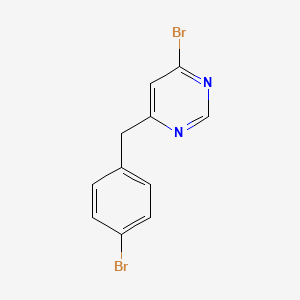

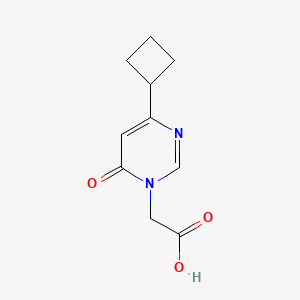

![5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480972.png)

